molecular formula C20H26N2O4S2 B2863963 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922058-63-7

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No. B2863963
CAS RN: 922058-63-7
M. Wt: 422.56
InChI Key: MSNKGRLOXFFKJN-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ocular Hypotensive Activity

Benzo[b]thiophene-2-sulfonamide derivatives have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive effects, highlighting their potential clinical utility in glaucoma treatment (Graham et al., 1989).

Photoisomerization Studies

Research on benzothiophene derivatives, including thiin-3-one oxides and their photoisomerization to oxathiepin-4-ones, has contributed to the understanding of chemical reactions under specific conditions, such as irradiation. These studies provide insights into the chemical behavior of thiophene sulfonamide derivatives under different environmental stimuli (Kowalewski & Margaretha, 1993).

Antimicrobial Activities

Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, including sulfonamide derivatives, have been synthesized and shown to possess significant antimicrobial activities against various bacterial and fungal strains. This research suggests the potential of these compounds in developing new antimicrobial agents (Babu et al., 2012).

Sulfonamide Hybrids as Antimicrobial Agents

Sulfonamide compounds, including hybrids with thiophene moieties, have been recognized for their bacteriostatic antimicrobial properties. The hybridization of sulfonamides with heterocyclic moieties has led to a wide variety of biological activities, indicating their importance in the development of new antimicrobial strategies (Ghomashi et al., 2022).

Antitumor Activities

Research into thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potential antitumor agents has unveiled a range of compounds with significant activity against various cancer cell lines. These studies highlight the therapeutic potential of thiophene sulfonamide derivatives in oncology (Hafez et al., 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-14(2)9-10-22-16-12-15(21-28(24,25)18-6-5-11-27-18)7-8-17(16)26-13-20(3,4)19(22)23/h5-8,11-12,14,21H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKGRLOXFFKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

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